molecular formula C9H9IN2O B8344140 2-(5-Iodoindazol-1-yl)ethanol

2-(5-Iodoindazol-1-yl)ethanol

Cat. No.: B8344140
M. Wt: 288.08 g/mol
InChI Key: BFFBIFXGFDTDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodoindazol-1-yl)ethanol is an indazole derivative characterized by an ethanol moiety attached to the 1-position of the indazole ring and an iodine substituent at the 5-position. Indazoles are heterocyclic compounds with a bicyclic structure containing two adjacent nitrogen atoms. The ethanol group contributes to solubility and hydrogen-bonding capacity, influencing pharmacokinetic behavior .

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

2-(5-iodoindazol-1-yl)ethanol

InChI

InChI=1S/C9H9IN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2

InChI Key

BFFBIFXGFDTDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include nitro-, amino-, and methyl-substituted indazole or imidazole ethanol derivatives. Substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
2-(5-Iodoindazol-1-yl)ethanol I (5) ~291.1 Halogenated, potential for radioimaging
2-(5-Nitro-1H-imidazol-1-yl)ethanol NO₂ (5) ~187.1 Electron-withdrawing, higher reactivity
2-(5-Amino-2H-indazol-2-yl)ethanol NH₂ (5) ~193.2 Enhanced solubility, basicity
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol CH₃ (2), NO₂ (4) ~201.2 Steric hindrance, reduced polarity

Key Observations :

  • Iodo vs. Nitro: The iodine atom in 2-(5-Iodoindazol-1-yl)ethanol provides steric bulk and polarizability compared to the nitro group, which is strongly electron-withdrawing. This difference impacts metabolic stability; nitro groups are prone to reduction, whereas iodine may enhance radiolabeling applications .
  • Amino Substitution: Replacing iodine with an amino group (as in 2-(5-Amino-2H-indazol-2-yl)ethanol) increases solubility and basicity, making it more suitable for aqueous formulations .
2-(5-Iodoindazol-1-yl)ethanol
2-(5-Nitroimidazol-1-yl)ethanol Derivatives
  • Example : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol is synthesized via condensation of 2-methyl-5-nitroimidazole with benzaldehydes in DMSO/sodium methoxide, yielding styryl-substituted products .
  • Key Difference : Nitroimidazole derivatives often require harsh conditions (e.g., reflux in DMSO), whereas iodinated analogs may need milder, halogen-specific catalysts .
Enzyme Inhibition Potential
  • Tyrosinase Inhibition: Phenolic ethanol analogs (e.g., tyrosol derivatives) show tyrosinase inhibition, with substituent position (e.g., meta vs. para hydroxyl/methoxy groups) modulating activity. The iodine in 2-(5-Iodoindazol-1-yl)ethanol may confer distinct binding interactions compared to phenolic groups .
Pharmaceutical Impurities
  • Impurities like 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethanol highlight the importance of substituent placement on purity. The iodine atom’s larger size may complicate purification compared to nitro or methyl groups, requiring specialized chromatography .

Stability and Reactivity

  • Nitro Derivatives : Prone to reduction under physiological conditions, forming reactive amine intermediates. This limits their use in long-term formulations .
  • Iodo Derivatives: Greater stability but susceptible to photodegradation. The C–I bond’s lower bond dissociation energy compared to C–NO₂ necessitates protective storage .

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